molecular formula C11H17ClN2O2 B8067754 4-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl)butanoic acid hydrochloride

4-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl)butanoic acid hydrochloride

Cat. No.: B8067754
M. Wt: 244.72 g/mol
InChI Key: WZTPGSDRTPRQDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl)butanoic acid hydrochloride is a synthetic organic compound with potential applications in various fields of scientific research. This compound features a benzodiazole ring fused with a butanoic acid moiety, making it a versatile molecule for chemical modifications and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl)butanoic acid hydrochloride typically involves the following steps:

    Formation of the Benzodiazole Ring: The benzodiazole ring can be synthesized through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.

    Attachment of the Butanoic Acid Moiety: The benzodiazole intermediate is then reacted with a butanoic acid derivative, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl)butanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the carboxylic acid group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

4-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl)butanoic acid hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl)butanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodiazole ring can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4,5,6,7-tetrahydro-1H-benzimidazol-2-yl)butanoic acid
  • 4-(4,5,6,7-tetrahydro-1H-1,3-benzothiazol-2-yl)butanoic acid
  • 4-(4,5,6,7-tetrahydro-1H-1,3-benzoxazol-2-yl)butanoic acid

Uniqueness

4-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl)butanoic acid hydrochloride is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of the benzodiazole ring and the butanoic acid moiety allows for diverse chemical modifications and potential therapeutic applications.

This compound’s versatility and potential make it a valuable subject of study in various scientific disciplines.

Properties

IUPAC Name

4-(4,5,6,7-tetrahydro-1H-benzimidazol-2-yl)butanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2.ClH/c14-11(15)7-3-6-10-12-8-4-1-2-5-9(8)13-10;/h1-7H2,(H,12,13)(H,14,15);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZTPGSDRTPRQDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)NC(=N2)CCCC(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.